molecular formula C17H14O B1213466 2-Benzyl-1-naphthol CAS No. 36441-32-4

2-Benzyl-1-naphthol

Cat. No.: B1213466
CAS No.: 36441-32-4
M. Wt: 234.29 g/mol
InChI Key: CZTSOXCSVFEFIK-UHFFFAOYSA-N
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Description

DUP-654, also known as 2-phenylmethyl-1-naphthol, is a small molecule drug that acts as a potent inhibitor of the enzyme 5-lipoxygenase. This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. DUP-654 has been studied for its potential use as an anti-inflammatory agent, particularly in the treatment of skin diseases such as psoriasis and dermatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

DUP-654 is synthesized through a multi-step chemical process. The key steps involve the formation of the naphthol core structure followed by the introduction of the phenylmethyl group. The synthesis typically starts with the preparation of 1-naphthol, which is then subjected to Friedel-Crafts alkylation using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining the reaction temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of DUP-654 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

DUP-654 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DUP-654 has been extensively studied for its anti-inflammatory properties. It has shown efficacy in various models of skin inflammation, including murine models of contact sensitivity and edema induced by arachidonic acid and tetradecanoyl phorbol acetate . The compound’s ability to inhibit 5-lipoxygenase makes it a valuable tool in studying the role of leukotrienes in inflammatory diseases. Additionally, DUP-654 has been investigated for its potential use in treating other inflammatory conditions and immune system disorders .

Mechanism of Action

DUP-654 exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is responsible for the conversion of arachidonic acid to leukotrienes. Leukotrienes are potent inflammatory mediators that play a significant role in various inflammatory and allergic conditions. By inhibiting 5-lipoxygenase, DUP-654 reduces the production of leukotrienes, thereby alleviating inflammation. The compound also exhibits antagonistic effects on 12-hydroxyeicosatetraenoic acid receptors, further contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

DUP-654 is unique in its dual mechanism of action, targeting both 5-lipoxygenase and 12-hydroxyeicosatetraenoic acid receptors. Similar compounds include:

Compared to these compounds, DUP-654’s dual inhibitory action provides a broader anti-inflammatory effect, making it potentially more effective in treating complex inflammatory conditions .

Properties

CAS No.

36441-32-4

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

2-benzylnaphthalen-1-ol

InChI

InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-11,18H,12H2

InChI Key

CZTSOXCSVFEFIK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)O

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)O

36441-32-4

Synonyms

2-(phenylmethyl)-1-naphthol
2-benzyl-1-naphthol
DuP 654
DuP-654
DuP654

Origin of Product

United States

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